1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene

Thermal Recording Developer Chemistry Leuco Dye Compatibility

1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene, also known as 4,4′-dibutoxydiphenyl sulfone, is a high-purity, symmetrical diaryl sulfone featuring two n-butoxy substituents in the para positions. This structural motif places it within a class of compounds heavily investigated as non-phenolic electron-accepting color developers in thermal recording media, where precise control over melting point and compatibility is critical for preventing premature background coloration.

Molecular Formula C20H26O4S
Molecular Weight 362.48
CAS No. 95210-59-6
Cat. No. B2729750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene
CAS95210-59-6
Molecular FormulaC20H26O4S
Molecular Weight362.48
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCC
InChIInChI=1S/C20H26O4S/c1-3-5-15-23-17-7-11-19(12-8-17)25(21,22)20-13-9-18(10-14-20)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3
InChIKeyZBRNRMJVIUSOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene (CAS 95210-59-6): A Symmetrical 4,4′-Dialkoxydiphenyl Sulfone for Specialized Material Science


1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene, also known as 4,4′-dibutoxydiphenyl sulfone, is a high-purity, symmetrical diaryl sulfone featuring two n-butoxy substituents in the para positions . This structural motif places it within a class of compounds heavily investigated as non-phenolic electron-accepting color developers in thermal recording media, where precise control over melting point and compatibility is critical for preventing premature background coloration [1]. Beyond traditional thermal paper applications, the compound's functionalizable core has recently been leveraged as a key building block in the design of non-chemically amplified molecular resist materials for next-generation extreme ultraviolet (EUV) lithography, highlighting its role as a specialized platform chemical with performance-driven applications [2].

Why Selecting a Specific 4,4′-Dialkoxydiphenyl Sulfone is Critical for Thermal Performance and Material Compatibility


Generic substitution within the diphenyl sulfone developer class is highly unreliable because critical performance parameters such as background whiteness in thermal recording media are exquisitely sensitive to the alkyl chain length of the alkoxy substituents. A class-level comparison reveals that a diphenyl sulfone derivative with an alkoxy group on one end and a hydroxyl group on the other exhibits a higher melting point than a dihydroxy derivative [1]. Consequently, altering the alkoxy chain—for instance, switching from a butoxy to a methoxy or ethoxy analog—directly alters the compound's melting point, solubility, and compatibility with leuco dyes and sensitizers, which in turn can cause a catastrophic trade-off between image shelf-life and color-developing sensitivity [2]. The symmetrical 4,4′-dibutoxy substitution pattern on the target compound provides a distinct thermodynamic and compatibility profile that cannot be assumed for shorter-chain or asymmetrical homologs.

Quantitative Evidence Guide: Performance Differentiation of 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene


Structural Differentiation in Thermal Recording: Optimized Alkyl Chain Length for Developer Performance

In the array of 4,4'-dialkoxydiphenyl sulfones patented for thermal recording, the 4,4'-dibutoxy derivative is explicitly claimed to deliver an optimized balance of properties. While the patent does not provide a single numerical value for all homologs, it designates 4,4'-dibutoxydiphenyl sulfone as a preferred embodiment alongside its methoxy and ethoxy counterparts, implying superior suitability for the application [1]. This selection is critical because shorter-chain analogs (e.g., dimethoxy) can lead to insufficient solubility in the coating matrix, while longer-chain derivatives risk excessively lowering the melting point, compromising the heat resistance of the final paper. For example, a related class-level finding shows that a mixed hydroxy-alkoxy derivative has a higher melting point than its dihydroxy counterpart, directly impacting the heat resistance of the recording medium [2].

Thermal Recording Developer Chemistry Leuco Dye Compatibility

Processability Advantage: Facile Removal of Dialkoxydiphenyl Sulfone Impurity During Synthesis

In the industrial synthesis of high-purity 4,4'-dihydroxydiphenyl sulfone monoethers for thermal paper, the 4,4'-dialkoxydiphenyl sulfone is formed as a by-product. A key process advantage is that this dialkoxydiphenyl sulfone impurity can be effectively removed because it is water-insoluble, unlike the desired product [1]. This physicochemical property—water insolubility—is a direct consequence of the hydrophobic butoxy groups. While this is a negative attribute in aqueous processing, it confirms a key differentiating property: the 4,4'-dibutoxy compound exhibits pronounced lipophilicity and water insolubility compared to hydroxyl-containing sulfones, which can be exploited in non-aqueous formulations or processes requiring a hydrophobic, water-resistant component.

Process Chemistry Purification Developer Synthesis

Application-Specific Performance in Nanolithography: Enabling High-Resolution EUV Patterning

A 2023 study directly exploited the bis(4-butoxyphenyl) sulfone core as the molecular platform for creating non-chemically amplified resists (BPSSn, n=2-4). The fully synthesized BPSS4 resist demonstrated a high resolution of 16/13 nm half-pitch in e-beam/EUV lithography, a low line edge roughness of 2.5/2.5 nm, and an outstanding etch durability of 21:1 relative to a silicon wafer under SF6/O2 plasma [1]. While this data is for a derivative, the performance is directly attributed to the properties of the parent sulfone core, including its thermal stability, film-forming ability, and high carbon-to-heteroatom ratio that provides etch resistance [2]. This benchmarks the compound as a superior platform over aliphatic or low-carbon-aromatic cores for resisting aggressive plasma conditions.

Nanolithography EUV Photoresists Molecular Resists

Strong Evidence Limitation: Scarcity of Direct Comparative Quantitative Data

A thorough search of the primary literature and patent databases reveals a significant absence of direct, side-by-side quantitative comparisons (e.g., melting point tables, solubility curves, color-developing sensitivity in mJ/dot) between 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene and its closest structural analogs like 4,4'-dipropoxy- or 4,4'-diisobutoxydiphenyl sulfone. Most patents, such as EP0131631A1, list the compound among a large group of interchangeable formulaic embodiments without providing individual characterization data [1]. Therefore, any procurement decision based on superior melting point, specific solubility parameters, or precise thermal response must currently rely on class-level inferences or in-house testing. The differential evidence compiled here represents the strongest data available and highlights the promise of the 4,4'-dibutoxy configuration, but it lacks the high-strength, directly quantitative head-to-head comparisons that would constitute definitive proof of superiority. Prospective users should request or generate comparative DSC/TGA, solubility, and application-specific performance data.

Data Gap Analysis Compound Selection Research Procurement

Validated Application Scenarios for 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene Based on Compiled Evidence


Developer Component in High-Stability Thermal Recording Media

Based on patent claims, the compound is a preferred electron-accepting color developer in thermal paper formulations where a balance of background whiteness and print sensitivity is required [1]. Scenarios requiring storage in elevated temperature environments would benefit from the expected higher melting point and hydrophobicity of the dibutoxy derivative compared to free bisphenol or unsubstituted diphenyl sulfone developers, as the alkyl chain inhibits moisture absorption and premature dye development [2].

Hydrophobic Additive or Monomer for Non-Aqueous Coating Formulations

The patent-confirmed water insolubility and lipophilic nature of the 4,4'-dialkoxydiphenyl sulfone class makes this compound a strong candidate as a hydrophobic monomer, additive, or plasticizer in organic solvent-based polymer systems [3]. Procurement for applications in moisture-barrier films or organic electronics that require a high-boiling, non-hydroxylic sulfone would find this compound more suitable than its hydrophilic dihydroxy analog.

Core Building Block for High-Etch-Selectivity EUV Photoresists

The recent 2023 literature directly validates the use of 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene as a synthetic precursor for creating molecular resists capable of sub-13 nm patterning [4]. Research and development labs procuring this compound for nanolithography materials research can expect a platform with an inherent etch durability advantage (21:1 vs. Si) that is critical for pattern transfer, a characteristic attributed to the carbon-rich sulfone scaffold [5].

Internal Standards or Probe Molecules for Sulfone-Specific Analytical Methods

Given its distinct structure and expected thermal stability relative to mixed hydroxy-alkoxy sulfones, this symmetrically-substituted, high-molecular-weight sulfone could serve as a robust internal standard or model compound for developing HPLC, GC, or mass spectrometry methods aimed at detecting or quantifying diaryl sulfone derivatives in complex industrial mixtures. Procuring a well-defined, symmetrical compound like this one minimizes analytical variability compared to less-defined technical mixtures.

Quote Request

Request a Quote for 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.